molecular formula C10H19Br2N B15204541 6-Bromo-2-methylperhydroisoquinoline hydrobromide

6-Bromo-2-methylperhydroisoquinoline hydrobromide

Cat. No.: B15204541
M. Wt: 313.07 g/mol
InChI Key: QXFUBYULPMVKMK-UHFFFAOYSA-N
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Description

6-Bromo-2-methylperhydroisoquinoline hydrobromide is a brominated, fully saturated isoquinoline derivative. The "perhydro" designation indicates complete hydrogenation of the isoquinoline ring system, resulting in a decahydroisoquinoline scaffold. This structural feature enhances conformational flexibility and may influence pharmacokinetic properties, such as blood-brain barrier penetration, compared to aromatic analogs. The compound bears a bromine atom at position 6 and a methyl group at position 2, which modulate electronic and steric properties. Its hydrobromide salt form improves solubility in polar solvents, making it suitable for pharmaceutical applications .

Properties

Molecular Formula

C10H19Br2N

Molecular Weight

313.07 g/mol

IUPAC Name

6-bromo-2-methyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline;hydrobromide

InChI

InChI=1S/C10H18BrN.BrH/c1-12-5-4-8-6-10(11)3-2-9(8)7-12;/h8-10H,2-7H2,1H3;1H

InChI Key

QXFUBYULPMVKMK-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2CC(CCC2C1)Br.Br

Origin of Product

United States

Preparation Methods

The synthesis of 6-Bromo-2-methylperhydroisoquinoline hydrobromide typically involves the bromination of 2-methylperhydroisoquinoline. The reaction conditions often include the use of bromine or a bromine-containing reagent in an appropriate solvent. The reaction is usually carried out under controlled temperature and pH conditions to ensure the selective bromination at the desired position on the perhydroisoquinoline ring .

Industrial production methods for this compound may involve large-scale bromination reactions using automated equipment to ensure consistency and efficiency. The purification of the final product is typically achieved through recrystallization or chromatography techniques to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

6-Bromo-2-methylperhydroisoquinoline hydrobromide can undergo several types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be replaced by other nucleophiles, such as hydroxide, amine, or thiol groups, under appropriate conditions. Common reagents for these reactions include sodium hydroxide, ammonia, and thiourea.

    Reduction Reactions: The compound can be reduced to remove the bromine atom, resulting in the formation of 2-methylperhydroisoquinoline. Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst can be used for this purpose.

    Oxidation Reactions: The methyl group in the compound can be oxidized to form a carboxylic acid or aldehyde group. Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used in these reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of perhydroisoquinoline, while reduction and oxidation reactions can lead to the formation of simpler or more complex compounds.

Scientific Research Applications

6-Bromo-2-methylperhydroisoquinoline hydrobromide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules

    Biology: Researchers use this compound to study the effects of brominated isoquinoline derivatives on biological systems. It can serve as a model compound to investigate the interactions of similar molecules with biological targets.

    Medicine: The compound’s potential pharmacological properties are of interest in medicinal chemistry. It may be explored for its activity against certain diseases or as a precursor for the development of new drugs.

    Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 6-Bromo-2-methylperhydroisoquinoline hydrobromide involves its interaction with specific molecular targets and pathways. The bromine atom in the compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The methyl group may also contribute to the compound’s overall reactivity and binding affinity.

In biological systems, the compound may interact with enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares key features of 6-bromo-2-methylperhydroisoquinoline hydrobromide with structurally related compounds:

Compound Name Molecular Formula Substituents Saturation Level Molecular Weight (g/mol) Key Applications/Properties
This compound C₁₀H₁₈Br₂N* Br at C6, CH₃ at C2 Fully saturated ~303.0† Pharmaceutical intermediates, CNS agents (hypothesized)
6-(Bromomethyl)isoquinoline hydrobromide C₁₀H₉Br₂N BrCH₂ at C6 Aromatic 302.997 Organic synthesis intermediate
4-Bromo-6-methylisoquinoline C₁₀H₈BrN Br at C4, CH₃ at C6 Aromatic 222.08 Medicinal chemistry, fluorescence studies
6-Bromo-3,4-dihydro-2H-isoquinolin-1-one C₉H₈BrNO Br at C6, ketone at C1 Partially saturated (dihydro) 226.07 Organic synthesis, photochemistry
6-Bromo-2-isopropoxy-4-methylquinoline C₁₃H₁₄BrNO Br at C6, OiPr at C2, CH₃ at C4 Aromatic 280.16 Materials science, alkoxy-directed reactivity

*Inferred formula (C₁₀H₁₇BrN·HBr); †Estimated based on analogs.

Key Observations:

Saturation Level: The fully saturated perhydroisoquinoline core distinguishes the target compound from aromatic or partially hydrogenated analogs. This likely enhances metabolic stability and alters lipophilicity .

Substituent Effects: The C6 bromine in the target compound may act as a leaving group in nucleophilic substitution reactions, similar to 6-(bromomethyl)isoquinoline hydrobromide .

Pharmacological Potential: While galanthamine hydrobromide (a related Amaryllidaceae alkaloid) is clinically used for Alzheimer’s disease due to acetylcholinesterase inhibition , the target compound’s saturated structure may limit similar activity unless substituents compensate.

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